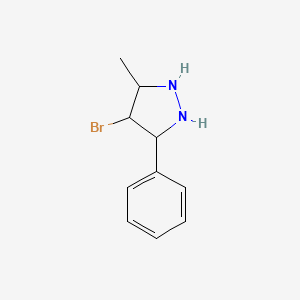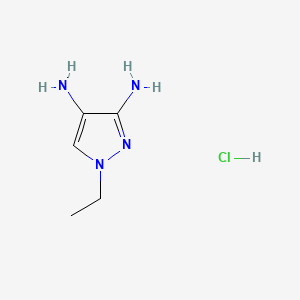
1-Ethylpyrazole-3,4-diamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1H-pyrazole-3,4-diamine is a heterocyclic organic compound that features a pyrazole ring substituted with an ethyl group at the first position and amino groups at the third and fourth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-3,4-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylhydrazine with 1,3-diketones can yield the desired pyrazole derivative. The reaction typically requires a catalyst, such as an acid or base, and is conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Ethyl-1H-pyrazole-3,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out under mild to moderate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-Ethyl-1H-pyrazole-3,4-diamine, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazole-3,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1H-pyrazole-3,4-diamine: Contains a phenyl group, leading to different chemical properties and applications.
1-Ethyl-1H-pyrazole-4,5-diamine: Variation in the position of amino groups, affecting its reactivity and biological activity.
Uniqueness: 1-Ethyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and amino groups in the pyrazole ring enhances its versatility in various applications.
Eigenschaften
CAS-Nummer |
1431962-42-3 |
|---|---|
Molekularformel |
C5H11ClN4 |
Molekulargewicht |
162.62 g/mol |
IUPAC-Name |
1-ethylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-2-9-3-4(6)5(7)8-9;/h3H,2,6H2,1H3,(H2,7,8);1H |
InChI-Schlüssel |
DRKFIRRRBPMGHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


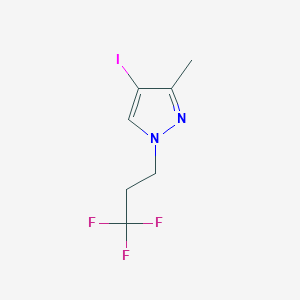

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12347335.png)
![4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,10-tetraen-9-one](/img/structure/B12347359.png)
![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)
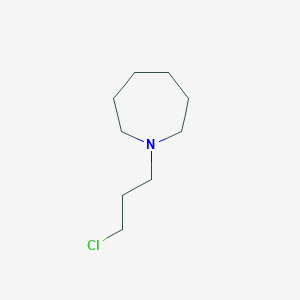
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
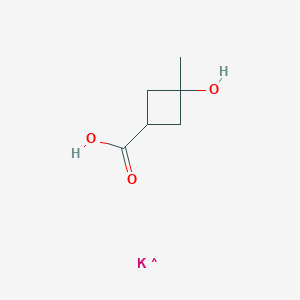
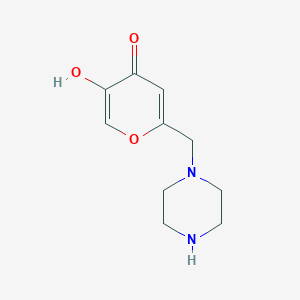
![[4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)
